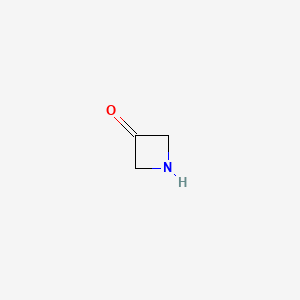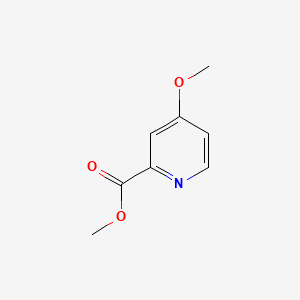
Thiourea, N,N-diethyl-N'-2-propenyl-
説明
Thiourea derivatives are a class of compounds that have garnered interest due to their diverse chemical properties and potential applications. The papers provided discuss various thiourea derivatives, each with unique structural characteristics and synthesis methods. These compounds are typically characterized using spectroscopic techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and X-ray diffraction methods, which help in understanding their molecular structure and physical properties .
Synthesis Analysis
The synthesis of thiourea derivatives involves the use of different precursors and catalysts. For instance, N-(3,4-dichlorophenyl)-N'-(2-methylbenzoyl)thiourea and its isomers were successfully synthesized and characterized by IR and NMR spectroscopy . Another compound, N-(Ethoxycarbonyl acyl)-N'-(2,4-dinitrophenyl amino) thiourea, was synthesized using 2,4-dinitrophenylhydrazine, potassium thiocyanate, and ethyl chloroformate in the presence of Macrogol-400 catalyst . These methods demonstrate the versatility in the synthesis of thiourea derivatives, allowing for the creation of a variety of compounds with different substituents and properties.
Molecular Structure Analysis
The molecular structure of thiourea derivatives is crucial for understanding their chemical behavior. Single crystal X-ray diffraction studies have been used to determine the structure of these compounds. For example, one of the synthesized compounds crystallized in the monoclinic system with a trans-cis configuration . Another study revealed the presence of an intramolecular N–H···O=C hydrogen bond forming a pseudo-ring that stabilizes the conformation of the compound . These structural insights are essential for predicting the reactivity and potential applications of thiourea derivatives.
Chemical Reactions Analysis
The reactivity of thiourea derivatives can be inferred from their molecular structure and the presence of functional groups. The IR spectra of the synthesized compounds show significant stretching vibrations that are characteristic of the functional groups present in thioureas, such as N-H, C=O, C-N, and C=S bonds . These functional groups are reactive sites that can participate in various chemical reactions, contributing to the versatility of thiourea derivatives in chemical synthesis and applications.
Physical and Chemical Properties Analysis
Thiourea derivatives exhibit a range of physical and chemical properties that can be studied through spectroscopic and thermal analysis. The specific heat capacity and thermodynamic properties of a synthesized N-(Ethoxycarbonyl acyl)-N'-(2,4-dinitrophenyl amino) thiourea were determined, indicating good stability which is beneficial for transportation and storage . The crystal structure and intermolecular interactions, such as hydrogen bonding networks, also play a significant role in the physical properties of these compounds . Understanding these properties is essential for the practical application of thiourea derivatives in various fields.
科学的研究の応用
1. Pharmacological Evaluation of Thiourea Derivatives
- Results: The compounds were screened for in vitro inhibition of α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) enzymes and for their antibacterial and antioxidant potentials. The compounds showed promising antibacterial and antioxidant potential and were very active (both in vitro and in vivo) against glucose-6-phosphatase (G6Pase) and moderately active against the other selected enzymes used in this study .
2. Increasing Seed and Oil Yields in Camelina Under Heat Stress
- Results: The application of thiourea improved plant water relations and antioxidant defense system, which contributed to improving seed yield and seed oil contents over no thiourea application (control). The application at the reproductive stage was more effective than the vegetative stage .
3. Synthesis of New Heterocycles
- Application Summary: Thiourea derivatives, such as 1-acyl-3-substituted thioureas, are used as synthetic precursors of new heterocycles .
- Methods of Application: The general structure of 1-acyl/aroyl thioureas is synthesized by reacting various anilines with CS2 .
- Results: Due to the presence of sulfur and nitrogen atoms, which have a multitude of bonding possibilities, their coordination chemistry toward metal ions has become very significant .
4. Production of Flame Retardant Resins
- Application Summary: Thiourea is used in the production of flame retardant resins .
- Results: The resulting resins are more resistant to catching fire .
5. Reversible Photo-Isomerism
- Application Summary: The phenomenon of reversible photo-isomerism using the Pd–thiourea ligand complex was studied .
- Methods of Application: The synthesized cis-bis(N, N-diethyl-N ′-naphthoylthioureato)–palladium(II) complex was characterized using NMR and X-ray analysis .
- Results: The effect of different solvents on thermal isomerization was explained .
6. Vulcanization Accelerators
Safety And Hazards
特性
IUPAC Name |
1,1-diethyl-3-prop-2-enylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2S/c1-4-7-9-8(11)10(5-2)6-3/h4H,1,5-7H2,2-3H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QADMBPYDNAHONY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)NCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066722 | |
| Record name | Thiourea, N,N-diethyl-N'-2-propenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiourea, N,N-diethyl-N'-2-propenyl- | |
CAS RN |
21645-26-1 | |
| Record name | N,N-Diethyl-N′-2-propen-1-ylthiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21645-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiourea, N,N-diethyl-N'-2-propen-1-yl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021645261 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiourea, N,N-diethyl-N'-2-propen-1-yl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thiourea, N,N-diethyl-N'-2-propenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 21645-26-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B1332695.png)










![Methyl 2-[(chloroacetyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B1332720.png)
